1-Methyl-4-azaspiro[2.5]octane
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Overview
Description
1-Methyl-4-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is advantageous due to its efficiency and safety when conducted in a microreaction system, which allows for precise control of reaction conditions such as temperature and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous-flow synthesis. This method is preferred over batch synthesis due to its higher efficiency and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Methyl-4-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a different ring structure.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in the spiro ring system.
Spirotetramat: A spirocyclic insecticide with a different functional group arrangement.
Uniqueness
1-Methyl-4-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methyl-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8(7)4-2-3-5-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
NFZMLWUIQHZGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CCCCN2 |
Origin of Product |
United States |
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